- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,

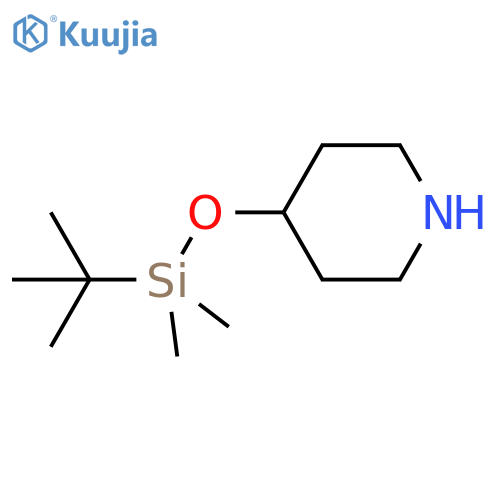

Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

97231-91-9 structure

Nom du produit:4-(tert-Butyldimethylsilyloxy)piperidine

Numéro CAS:97231-91-9

Le MF:C11H25NOSi

Mégawatts:215.407804250717

MDL:MFCD11847779

CID:751127

PubChem ID:11481328

4-(tert-Butyldimethylsilyloxy)piperidine Propriétés chimiques et physiques

Nom et identifiant

-

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

- 4-(t-butyldimethylsilyloxy)piperidine

- 4-(tert-butyldimethylsilyloxy)piperidine

- tert-butyl-dimethyl-piperidin-4-yloxysilane

- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)

- 4-(tert-Butyldimethylsilyloxy)piperidine

-

- MDL: MFCD11847779

- Piscine à noyau: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3

- La clé Inchi: GCPNPVFWMHBPNS-UHFFFAOYSA-N

- Sourire: O([Si](C(C)(C)C)(C)C)C1CCNCC1

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 3

4-(tert-Butyldimethylsilyloxy)piperidine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB402757-250mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€477.40 | 2025-02-13 | |

| abcr | AB402757-250 mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€470.60 | 2023-04-25 | |

| abcr | AB402757-1g |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 1g |

€1110.80 | 2025-02-13 | |

| Enamine | EN300-250683-10g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 10g |

$2224.0 | 2023-09-15 | |

| A2B Chem LLC | AI65425-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 98% | 1g |

$423.00 | 2024-07-18 | |

| Enamine | EN300-250683-1g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 1g |

$626.0 | 2023-09-15 | |

| Aaron | AR00IKM5-500mg |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 500mg |

$696.00 | 2024-07-18 | |

| Aaron | AR00IKM5-5g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 5g |

$2170.00 | 2024-07-18 | |

| Ambeed | A986449-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 95% | 1g |

$650.0 | 2024-04-16 | |

| Aaron | AR00IKM5-10g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 10g |

$3083.00 | 2024-07-18 |

4-(tert-Butyldimethylsilyloxy)piperidine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

Référence

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt

Référence

- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

Référence

- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169

Méthode de production 5

Conditions de réaction

1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt

Référence

- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt

Référence

- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt

Référence

- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

Méthode de production 8

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C

Référence

- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt

Référence

- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt

Référence

- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

Référence

- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

Référence

- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

Référence

- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C

Référence

- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Référence

- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115

Méthode de production 16

Conditions de réaction

1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt

Référence

- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

Référence

- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt

Référence

- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

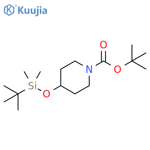

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester

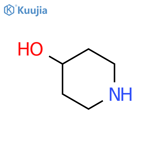

- Piperidin-4-ol

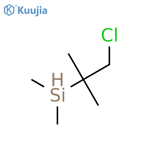

- tert-butyl(chloro)dimethylsilane

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester

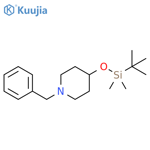

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-

- t-Butyldimethylsilyl Trifluoromethanesulfonate

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

4-(tert-Butyldimethylsilyloxy)piperidine Littérature connexe

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) Produits connexes

- 914349-49-8(2-(4-Ethylpiperazin-1-yl)phenylmethanol)

- 26605-16-3(Nocardamine)

- 1398065-94-5(Phthalic Acid 8-Methylnonyl Ester-d4)

- 886939-58-8(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide)

- 162708-18-1(1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene)

- 1017051-72-7(1-(4-methoxyphenyl)ethyl(propyl)amine)

- 2167524-13-0(8-Bromo-4-(difluoromethyl)quinoline)

- 1797253-21-4(3-(2,4-dimethoxypyrimidin-5-yl)-1-(2-ethylphenyl)urea)

- 555-66-8(Shogaol)

- 1801766-66-4(tert-butyl 3-fluoro-4-oxo-8-azaspiro[4.5]decane-8-carboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine

Pureté:99%

Quantité:1g

Prix ($):585.0